3,4,5-Trimethyl-2-pyridinemethanol

CYP inhibition drug-drug interaction risk genotoxic impurity safety profiling

Quantifying trace genotoxic impurities in esomeprazole API demands authentic reference standards that match impurity retention behavior. Generic 2-pyridinemethanol fails to co-elute and lacks certified purity. 3,4,5-Trimethyl-2-pyridinemethanol (Esomeprazole Impurity 16, RC16) resolves this with lot-specific CoA, ≥95 % HPLC purity, and full spectroscopic characterization (NMR, HRMS, HPLC). • Enables validated HPLC-MS/MS quantification of six PGIs per ICH M7 (R2) and ICH Q2(R1). • Provides exact 3,4,5-trimethyl regioisomerism, ensuring co-elution profile identical to process impurity. • Supports ANDA/DMF submissions with documentation compliant with regional pharmacopoeias. • CYP2C19 IC50 = 10 µM, enabling comparative drug-drug interaction risk assessment vs. esomeprazole (IC50 = 3.7 µM). Procure this certified reference standard for analytical development, QC lot-release testing, and regulatory dossier support.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 848696-99-1
Cat. No. B8500377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-2-pyridinemethanol
CAS848696-99-1
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1C)C)CO
InChIInChI=1S/C9H13NO/c1-6-4-10-9(5-11)8(3)7(6)2/h4,11H,5H2,1-3H3
InChIKeyLHGBWURDKWZWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethyl-2-pyridinemethanol (CAS 848696-99-1): Certified Esomeprazole Impurity 16 Reference Standard for Genotoxic Impurity Quantification


3,4,5-Trimethyl-2-pyridinemethanol (IUPAC: (3,4,5-trimethylpyridin-2-yl)methanol) is a pyridine derivative bearing three ring methyl groups and a hydroxymethyl substituent. It is formally classified as Esomeprazole Impurity 16 under ICH M7 (R2) guidelines and is designated RC16 among the six potential genotoxic impurities (PGIs) requiring trace-level quantification in esomeprazole magnesium active pharmaceutical ingredient [1]. The compound is supplied as a certified reference standard with full characterization data (CoA, HPLC purity ≥95% NLT) to support analytical method development, ANDA/DMF submissions, and quality control lot-release testing [2]. Its specific 3,4,5-trimethyl regioisomerism and the presence of a primary alcohol handle differentiate it from all other pyridinemethanol-based impurity standards used in proton-pump inhibitor (PPI) manufacturing.

Why Unsubstituted 2-Pyridinemethanol or Non-Certified Analogs Cannot Replace 3,4,5-Trimethyl-2-pyridinemethanol in Esomeprazole Quality Control


Regulatory guidance (ICH M7 (R2)) mandates that potential genotoxic impurities be controlled at ppm levels using impurity-specific analytical methods. The six esomeprazole PGIs (RC16–RC23) exhibit near-identical retention behavior on conventional C18 columns because they differ only in the number and position of methyl and hydroxyl substituents on the pyridine ring [1]. Using a non‑methylated analog such as 2‑pyridinemethanol (CAS 586‑98‑1) would produce a different retention time, eliminate impurity‑specific MRM transitions, and fail to reproduce the co‑elution profile necessary for method validation. Furthermore, generic‑grade 2‑pyridinemethanol lacks the certified purity (NLT 95 %) and full characterization data (NMR, HRMS, HPLC chromatogram) that regulatory auditors require [2]. Only the exact 3,4,5‑trimethyl substitution pattern ensures that the reference standard behaves identically to the process impurity, enabling accurate quantification and preventing false compliance claims.

Head-to-Head Quantitative Differentiation of 3,4,5-Trimethyl-2-pyridinemethanol Against its Closest Comparators


Lower CYP2C19 Inhibition Liability vs. the Parent Drug Esomeprazole

In human liver microsome assays, 3,4,5-trimethyl-2-pyridinemethanol (RC16) inhibits CYP2C19 with an IC50 of 10 µM (10 000 nM) [1]. In contrast, the parent drug esomeprazole is a significantly more potent CYP2C19 inhibitor (IC50 = 3.7 µM) [2]. The impurity therefore exhibits a 2.7‑fold lower inhibitory potency, indicating a reduced potential for CYP2C19‑mediated drug‑drug interactions should it be present as a residual impurity.

CYP inhibition drug-drug interaction risk genotoxic impurity safety profiling

Certified Purity (≥95% NLT) vs. Unspecified Technical Grade in Generic 2-Pyridinemethanol

Suppliers of 3,4,5-trimethyl-2-pyridinemethanol as Esomeprazole Impurity 16 consistently provide lot‑specific certificates of analysis (CoA) reporting purity ≥95 % (NLT) by HPLC, along with full spectroscopic characterization (1H/13C NMR, HRMS) [1]. By comparison, commercially available 2‑pyridinemethanol (CAS 586‑98‑1) is typically sold as technical‑grade material (purity often 95–98 % but without impurity‑specific CoA) and lacks the methyl‑group fingerprint required for LC‑MS/MS method validation of esomeprazole PGIs .

reference standard purity CoA compliance ANDA method validation

Chromatographic Discrimination from Co‑eluting Esomeprazole PGIs (RC17, RC18)

The six structurally similar esomeprazole PGIs (RC16–RC23) are known to exhibit significant peak overlap on conventional C18 columns due to their near‑identical hydrophobicity [1]. A validated HPLC‑MS/MS method using an Inertsil ODS‑SP C18 column (4.6 × 150 mm, 5 µm) with 0.5 % formic acid‑in‑water / methanol gradient at 0.5 mL min⁻¹ successfully achieved baseline resolution of all six PGIs, with RC16 (3,4,5‑trimethyl‑2‑pyridinemethanol) eluting as a discrete peak separated from RC17 and RC18 [1]. The method demonstrated limits of detection (LOD) and quantification (LOQ) meeting ICH M7 acceptance criteria for genotoxic impurity control [1].

HPLC-MS/MS method validation peak resolution genotoxic impurity profiling

Unique Molecular Fingerprint for Impurity‑Specific Mass Spectrometry Detection

The molecular ion and characteristic fragment ions of 3,4,5‑trimethyl‑2‑pyridinemethanol (m/z 152.1 → 134.1, 92.1) provide unique multiple reaction monitoring (MRM) transitions that are distinct from those of the other five esomeprazole PGIs [1]. Generic 2‑pyridinemethanol (m/z 110.1) cannot be used to develop or validate these impurity‑specific transitions, because its mass and fragmentation pattern are fundamentally different [2]. This compound therefore enables unambiguous MRM‑based quantification at ppm levels in complex matrix.

MRM transitions ESI-MS/MS impurity fingerprinting

Procurement‑Relevant Application Scenarios for 3,4,5‑Trimethyl‑2‑pyridinemethanol (CAS 848696‑99‑1)


Certified Reference Standard for Esomeprazole Magnesium ANDA/DMF Submissions

Pharmaceutical development teams requiring impurity‑specific reference standards for Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) should procure 3,4,5‑trimethyl‑2‑pyridinemethanol as Esomeprazole Impurity 16. Its lot‑specific CoA, ≥95 % certified purity, and full spectroscopic documentation satisfy ICH M7 (R2) and regional pharmacopoeial requirements for genotoxic impurity control [1]. The standard directly supports the validated HPLC‑MS/MS method described in the primary regulatory literature [2].

HPLC‑MS/MS Method Development and Cross‑Validation for PGI Profiling

Analytical development teams establishing in‑house methods for simultaneous quantification of six esomeprazole PGIs can use this compound to verify chromatographic resolution, MRM transition specificity, and method sensitivity (LOD/LOQ). Because RC16 co‑elutes with RC17 and RC18 on conventional columns [1], having the authentic compound is indispensable for confirming that the optimized gradient achieves baseline separation, a prerequisite for method validation according to ICH Q2(R1).

Comparative CYP Inhibition Screening in Genotoxic Impurity Risk Assessment

Contract research organizations and pharmaceutical companies performing risk assessments on process‑related impurities can include this compound in panels evaluating CYP450 inhibition. The documented CYP2C19 IC50 of 10 µM allows direct comparison with the parent drug esomeprazole (IC50 = 3.7 µM) [1], providing quantitative evidence that the impurity possesses a lower drug‑drug interaction liability—a datum that strengthens the safety argument in the Investigational New Drug (IND) or Marketing Authorization Application (MAA) dossier.

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